molecular formula C18H19NO7S B2600188 methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate CAS No. 1421443-25-5

methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate

Cat. No.: B2600188
CAS No.: 1421443-25-5
M. Wt: 393.41
InChI Key: QGDVXLWEQHOGDF-UHFFFAOYSA-N
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Description

Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to a class of sulfamoyl benzoates, which have been investigated for their potential therapeutic applications, including anticancer and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O6S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{6}\text{S}

This structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential of sulfamoyl benzoates in targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The binding affinity of related compounds has been shown to be extremely high, with some derivatives exhibiting dissociation constants as low as 0.12nM0.12\,\text{nM} for CAIX, indicating strong potential for anticancer applications .

Table 1: Binding Affinities of Sulfamoyl Benzoates for CAIX

CompoundBinding Affinity (Kd)Selectivity
This compoundTBDTBD
Compound A0.12 nM>100-fold over other CA isozymes
Compound B0.25 nMHigh

Enzyme Inhibition

The sulfonamide group present in this compound is a well-known pharmacophore for inhibitors of carbonic anhydrases. The mechanism of action involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzymatic reaction .

Case Study 1: Inhibition of Carbonic Anhydrase

In a study investigating various sulfamoyl benzoates, it was found that derivatives similar to this compound displayed potent inhibitory effects on CAIX. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, confirming the structural basis for selectivity and potency against CAIX compared to other isozymes .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this compound in vivo. Tumor-bearing mice treated with this compound showed significant tumor regression compared to controls. The mechanism was attributed to the compound's ability to acidify the tumor microenvironment, thereby enhancing drug delivery and efficacy .

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-24-18(21)12-2-5-14(6-3-12)27(22,23)19-9-8-15(20)13-4-7-16-17(10-13)26-11-25-16/h2-7,10,15,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVXLWEQHOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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